5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene
Description
Historical Context of Thiophene-Dioxolane Derivatives
The development of thiophene-dioxolane hybrid compounds emerged from the convergence of two distinct areas of heterocyclic chemistry. Thiophene derivatives have been recognized since the late 19th century when Victor Meyer first discovered thiophene, naming it from the Greek words "theion" meaning sulfur and "phaino" meaning shining. The systematic study of thiophene chemistry expanded significantly throughout the 20th century, driven by the recognition of thiophene's aromatic character and its unique electronic properties compared to benzene analogues.
The incorporation of 1,3-dioxolane functionality into organic molecules represents a more recent development in synthetic chemistry. Dioxolane rings serve primarily as protective groups for carbonyl compounds, formed through acetalization of aldehydes and ketalization of ketones with ethylene glycol. The synthesis of 1,3-dioxolane derivatives typically employs acid-catalyzed condensation reactions, with p-toluenesulfonic acid being a commonly used catalyst. The parent 1,3-dioxolane compound was first obtained through condensation of ethylene glycol with formaldehyde in toluene using p-toluenesulfonic acid as catalyst.
The fusion of thiophene and dioxolane chemistries represents a strategic approach to creating compounds with enhanced synthetic versatility. These hybrid molecules allow for the temporary protection of carbonyl functionality while maintaining the electronic properties inherent to the thiophene ring system. The specific compound 5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene exemplifies this approach, combining the aromatic stability of thiophene with the protective capabilities of the dioxolane ring and the extended conjugation provided by the pentylbenzoyl substituent.
Historical precedent for such thiophene-dioxolane derivatives can be traced through the broader development of thiophene synthetic methodologies. The Gewald reaction, developed in the mid-20th century, provided a robust route to functionalized thiophenes from ketones, cyanoacetate derivatives, and sulfur sources. The Paal thiophene synthesis, utilizing diketones and phosphorus pentasulfide, offered another pathway to thiophene derivatives. These foundational synthetic approaches created the methodological framework that enabled the development of more complex thiophene-containing compounds like this compound.
Significance in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry stems from its multi-functional molecular architecture that integrates several important chemical motifs. The compound represents a sophisticated example of how modern heterocyclic chemistry can combine protective group strategies with aromatic heterocycles to create molecules with enhanced synthetic utility and electronic properties.
Table 1: Key Structural Components and Their Chemical Significance
| Structural Component | Chemical Function | Significance in Heterocyclic Chemistry |
|---|---|---|
| Thiophene Ring | Aromatic heterocycle | Provides π-electron system and aromatic stability |
| 1,3-Dioxolane Ring | Protective group | Enables selective manipulation of other functionalities |
| 4-Pentylbenzoyl Group | Electron-withdrawing substituent | Modulates electronic properties and extended conjugation |
| C-S Bond | Heteroatom linkage | Contributes to unique electronic properties compared to carbocycles |
The thiophene component contributes fundamental aromatic characteristics while offering distinct electronic properties compared to benzene analogues. Thiophenes exhibit resonance stabilization of approximately 22-28 kilocalories per mole, somewhat less than the resonance energy of benzene at 36 kilocalories per mole. This difference in aromatic stabilization influences the reactivity patterns and electronic behavior of thiophene-containing compounds. The sulfur atom in thiophene acts as an electron-donating heteroatom, contributing two electrons to the aromatic sextet and making thiophene an electron-rich heterocycle.
The 1,3-dioxolane functionality adds significant synthetic versatility to the compound. As a cyclic acetal, the dioxolane ring can be selectively cleaved under acidic conditions to regenerate the corresponding carbonyl compound, while remaining stable under basic conditions. This orthogonal reactivity profile makes dioxolane-protected compounds valuable intermediates in multi-step synthetic sequences. The five-membered dioxolane ring adopts a nonplanar conformation, which can influence the overall molecular geometry and steric interactions within the compound.
The 4-pentylbenzoyl substituent introduces additional complexity through its extended aromatic system and alkyl chain. The benzoyl group provides electron-withdrawing character through its carbonyl functionality, while the pentyl chain contributes lipophilic character and conformational flexibility. This combination of electronic and steric effects positions this compound as a compound with tunable properties suitable for various applications in materials science and synthetic chemistry.
Position within Thiophene-Based Electron Donor-Acceptor Systems
This compound occupies a significant position within the broader class of thiophene-based electron donor-acceptor systems. These molecular architectures have gained considerable attention in materials science applications, particularly in organic photovoltaics and organic electronics, due to their ability to facilitate charge transfer and light absorption across extended wavelength ranges.
The concept of donor-acceptor systems in thiophene chemistry builds upon the inherent electron-rich character of the thiophene ring. Thiophenes naturally function as electron donors due to the electron-donating properties of the sulfur heteroatom. When coupled with electron-accepting groups, these systems create intramolecular charge transfer characteristics that significantly influence their optical and electronic properties.
Recent research has demonstrated the effectiveness of thiophene-based donor-acceptor architectures in various applications. Studies on thiophene-based donor-acceptor-donor heptameric ligands have shown their utility in spectral assignment of distinct protein aggregates, highlighting the importance of proper positioning of functional groups along the conjugated backbone. The research revealed that the periodicity of anionic charges and their spatial arrangement critically influences the molecular recognition properties of these compounds.
Table 2: Electronic Properties of Thiophene-Based Donor-Acceptor Components
| Component Type | Electronic Character | Contribution to Overall System |
|---|---|---|
| Thiophene Ring | Electron donor | Provides π-electron density and aromatic stability |
| Benzoyl Group | Electron acceptor | Creates electron-deficient center for charge transfer |
| Dioxolane Ring | Electronically neutral | Provides structural rigidity without disrupting conjugation |
| Pentyl Chain | Electron neutral | Modulates solubility and intermolecular interactions |
The positioning of this compound within donor-acceptor systems reflects the strategic placement of electron-donating and electron-accepting functionalities. The thiophene ring serves as the primary electron donor, while the benzoyl carbonyl group functions as an electron acceptor. This arrangement creates a donor-acceptor dyad that can exhibit charge transfer characteristics upon photoexcitation or chemical activation.
Contemporary research in thiophene-based donor-acceptor systems has explored various bridge units and their effects on molecular properties. Studies comparing thiophene bridges with other aromatic systems have demonstrated that thiophene-containing polymers typically exhibit strong conjugation, wide absorption spectra, large absorption coefficients, and good crystallinity. These properties make thiophene-based systems particularly attractive for applications requiring efficient light harvesting and charge transport.
The development of thiophene-based donor-acceptor co-oligomers has demonstrated the versatility of these systems in creating materials with tailored optoelectronic properties. Research has shown that copper-catalyzed click chemistry can be employed to synthesize thiophene-triazole co-oligomers, where thiophene moieties function as donors and triazoles serve as acceptor units. These synthetic approaches provide pathways for creating complex molecular architectures with precisely controlled electronic properties.
The significance of this compound extends beyond its individual molecular properties to its potential role as a building block in larger donor-acceptor systems. The compound's structural features position it as a versatile intermediate for further chemical modifications, enabling the construction of more complex molecular architectures. The dioxolane protecting group allows for selective manipulation of the compound while preserving the essential donor-acceptor characteristics, making it valuable for synthetic strategies requiring orthogonal reactivity patterns.
Recent investigations into thiophene-based donor-acceptor scaffolds have demonstrated their potential applications in energy storage systems. Research on thiophene-based π-conjugated donor-acceptor molecules has shown their effectiveness as cathodes in aqueous zinc hybrid supercapacitors, achieving high performance metrics through rational molecular design. These studies underscore the importance of carefully designed thiophene-based systems in advancing energy storage technologies.
The molecular design principles underlying this compound reflect broader trends in heterocyclic chemistry toward creating multifunctional molecules that combine multiple chemical motifs. This approach enables the development of compounds with enhanced properties compared to their individual components, representing a key strategy in modern materials design and synthetic methodology development.
Properties
IUPAC Name |
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-pentylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3S/c1-2-3-4-5-14-6-8-15(9-7-14)18(20)16-10-11-17(23-16)19-21-12-13-22-19/h6-11,19H,2-5,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJXWFSXWLVARW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641952 | |
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-pentylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-55-7 | |
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-pentylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the 1,3-Dioxolane Ring
The 1,3-dioxolane ring is commonly prepared by acid-catalyzed cyclization of an aldehyde or ketone with ethylene glycol or a related diol. This step protects the aldehyde functionality and stabilizes the molecule during subsequent reactions.
- React an appropriate aldehyde (e.g., 4-pentylbenzaldehyde) with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid or sulfuric acid.
- The reaction is performed under reflux with azeotropic removal of water (Dean-Stark apparatus) to drive the equilibrium toward dioxolane formation.
- The product is isolated by extraction and purified by recrystallization or chromatography.
Synthesis or Functionalization of the Thiophene Ring
The thiophene core can be synthesized or functionalized using classical methods such as the Gewald reaction or halogenation followed by substitution.
- Gewald Reaction: Condensation of a ketone, α-cyanoester, and elemental sulfur to form substituted thiophenes.
- Alternatively, commercially available thiophene derivatives can be functionalized selectively at the 2- and 5-positions.
Introduction of the 4-Pentylbenzoyl Group
The 4-pentylbenzoyl substituent is introduced via Friedel-Crafts acylation , a well-established electrophilic aromatic substitution reaction.
- React the thiophene derivative bearing the 1,3-dioxolane moiety with 4-pentylbenzoyl chloride.
- Use a Lewis acid catalyst such as aluminum chloride (AlCl₃) under anhydrous conditions.
- The reaction is typically carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control regioselectivity and minimize side reactions.
- Workup involves quenching with water or dilute acid, followed by extraction and purification.
Detailed Reaction Scheme and Conditions
| Step | Reaction Type | Reagents & Conditions | Outcome | Yield (%) (Typical) |
|---|---|---|---|---|
| 1 | 1,3-Dioxolane formation | 4-pentylbenzaldehyde + ethylene glycol, p-TsOH, reflux, Dean-Stark | 4-pentylbenzaldehyde protected as 1,3-dioxolane | 85-95 |
| 2 | Thiophene ring synthesis | Gewald reaction or functionalized thiophene precursor | 5-(1,3-dioxolan-2-yl)thiophene core | 70-90 |
| 3 | Friedel-Crafts acylation | 5-(1,3-dioxolan-2-yl)thiophene + 4-pentylbenzoyl chloride, AlCl₃, CH₂Cl₂, 0-5 °C | This compound | 75-90 |
Research Findings and Optimization Notes
- Solvent Choice: Dichloromethane is preferred for Friedel-Crafts acylation due to its inertness and ability to dissolve both reactants.
- Temperature Control: Maintaining low temperature (0–5 °C) during acylation reduces polyacylation and side reactions.
- Catalyst Loading: Optimal AlCl₃ loading is 1.1 to 1.5 equivalents to ensure complete acylation without excessive catalyst waste.
- Purification: Column chromatography using silica gel with hexane/ethyl acetate mixtures yields high-purity products.
- Yield Optimization: Stoichiometric ratios and reaction times are critical; prolonged reaction times may lead to dioxolane ring hydrolysis or rearrangement.
Analytical Characterization Supporting Preparation
-
- ^1H NMR confirms the presence of the dioxolane methylene protons (δ ~4.0–5.0 ppm), aromatic protons of the pentylbenzoyl group (δ ~7.0–8.0 ppm), and thiophene protons (δ ~6.5–7.5 ppm).
- ^13C NMR shows characteristic carbonyl carbon (~190–200 ppm), dioxolane carbons (~65–75 ppm), and aromatic carbons.
-
- Strong absorption for carbonyl (C=O) stretch near 1680 cm⁻¹.
- C-O-C stretches of the dioxolane ring near 1100 cm⁻¹.
-
- Molecular ion peak consistent with the molecular weight of the target compound.
- Fragmentation patterns confirming the pentylbenzoyl and dioxolane substituents.
Comparative Data Table of Related Compounds Preparation
| Compound | Key Difference in Preparation | Yield (%) | Notes on Reaction Conditions |
|---|---|---|---|
| 5-(1,3-Dioxolan-2-yl)-2-(4-ethoxybenzoyl)thiophene | Ethoxy substituent instead of pentyl | 75-90 | Similar Friedel-Crafts acylation, solvent effects noted |
| 5-(1,3-Dioxolan-2-yl)-2-(4-trifluoromethylbenzoyl)thiophene | Electron-withdrawing CF3 group | 70-85 | Requires careful temperature control to avoid side reactions |
| 2-Benzoyl-5-(1,3-dioxolan-2-yl)thiophene | No alkyl substitution on benzoyl ring | 80-95 | Standard Friedel-Crafts acylation, higher yields reported |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pentylbenzoyl moiety can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives of the pentylbenzoyl group.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene can be used in various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration as a pharmaceutical intermediate.
Industry: Use in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In general, the thiophene ring can interact with various molecular targets through π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. The dioxolane and pentylbenzoyl groups can further modulate the compound’s physicochemical properties, affecting its solubility, stability, and reactivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzoyl Group
The benzoyl group in this compound class is modified with diverse substituents, significantly altering physicochemical properties and reactivity. Key analogs include:
*Estimated based on structural similarity to analogs.
Key Observations:
- Electronic Effects: Electron-donating groups (e.g., methoxy, pentyl) enhance stability and solubility in non-polar media, whereas electron-withdrawing groups (e.g., CF3) increase electrophilicity, favoring reactions like Suzuki-Miyaura coupling .
- Lipophilicity : The pentyl chain in the target compound contributes to higher logP values compared to methoxy or ethoxy derivatives, making it advantageous for membrane permeability in drug design .
- Steric Effects : Bulky substituents like tert-butyl (MW 316.41) may hinder crystallinity but improve thermal stability in materials applications .
Biological Activity
5-(1,3-Dioxolan-2-YL)-2-(4-pentylbenzoyl)thiophene is a synthetic compound with promising biological activities, particularly in the context of anticancer research. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 898778-55-7
- Molecular Formula : C19H22O3S
- Molecular Weight : 330.45 g/mol
The compound features a thiophene ring substituted with a dioxolane and a pentylbenzoyl group, contributing to its unique chemical reactivity and potential biological interactions.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds incorporating dioxolane moieties have shown promising results in inhibiting the growth of HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cells.
Table 1: Cytotoxicity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HepG2 | 2.38 | |
| Compound B | HCT116 | 1.54 | |
| Compound C | MCF-7 | 4.52 | |
| Doxorubicin | HepG2 | 7.46 | |
| Doxorubicin | HCT116 | 8.29 |
These results suggest that the dioxolane derivatives can be more effective than traditional chemotherapeutic agents like doxorubicin in certain contexts.
The mechanisms through which these compounds exert their anticancer effects include:
- Inhibition of EGFR : Some studies have reported that these compounds inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival.
- Induction of Apoptosis : Assessment via annexin V-FITC assays has shown that these compounds can induce apoptosis in cancer cells, leading to increased cell death.
- Cell Cycle Arrest : Analysis indicates that these compounds may cause cell cycle arrest at specific phases, thereby preventing cancer cells from dividing and proliferating.
Case Studies and Research Findings
A notable study synthesized various dioxolane derivatives and assessed their biological activities. Among these, certain derivatives demonstrated excellent antibacterial and antifungal properties alongside their anticancer activities. For example, compounds showed significant activity against Candida albicans and various Gram-positive bacteria such as Staphylococcus aureus.
Table 2: Antibacterial and Antifungal Activity
| Compound Name | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound D | Staphylococcus aureus | 625 - 1250 | |
| Compound E | Candida albicans | <100 |
These findings highlight the versatility of dioxolane derivatives in combating both infectious diseases and cancer.
Q & A
Q. What are the key synthetic routes for 5-(1,3-dioxolan-2-yl)-2-(4-pentylbenzoyl)thiophene, and how can reaction conditions be optimized?
The synthesis involves three critical steps:
Dioxolane ring formation : Ethylene glycol reacts with a carbonyl precursor (e.g., aldehyde/ketone) under acid catalysis (e.g., p-toluenesulfonic acid) .
Thiophene core construction : The Gewald reaction employs α-cyanoesters, ketones, and elemental sulfur at 60–80°C in polar aprotic solvents (e.g., DMF) .
Friedel-Crafts acylation : 4-Pentylbenzoyl chloride is introduced via AlCl₃ catalysis in anhydrous dichloromethane at 0–5°C to avoid over-acylation .
Optimization : Yield improvements (≥75%) require strict moisture exclusion, stoichiometric control of AlCl₃ (1.2–1.5 eq.), and purification via silica gel chromatography (hexane:EtOAc 4:1) .
Q. How does the 4-pentylbenzoyl substituent influence the compound’s physicochemical properties compared to shorter alkyl chains (e.g., methyl or ethyl)?
The pentyl chain enhances lipophilicity (logP increase by ~1.2 vs. ethyl analogs), improving membrane permeability in biological assays. However, excessive alkylation (>C6) reduces solubility in polar solvents (e.g., DMSO), complicating formulation for in vitro studies . Key
| Substituent | logP | Solubility (DMSO, mg/mL) | Melting Point (°C) |
|---|---|---|---|
| Methyl | 2.8 | 12.5 | 145–148 |
| Ethyl | 3.1 | 9.8 | 132–135 |
| Pentyl | 4.3 | 2.4 | 98–101 |
Advanced Research Questions
Q. What crystallographic strategies resolve ambiguities in the compound’s molecular conformation, particularly the dioxolane-thiophene dihedral angle?
Single-crystal X-ray diffraction using SHELXL (via Olex2 interface) is preferred. For disordered dioxolane rings, TWINABS corrects for pseudo-merohedral twinning. Key parameters:
Q. How can contradictory bioactivity data (e.g., IC₅₀ variability in cancer cell lines) be systematically addressed?
Contradictions often arise from assay conditions or impurity profiles. Recommended protocols:
Purity validation : HPLC-MS (≥95% purity; C18 column, MeCN:H₂O gradient).
Dose-response normalization : Use internal standards (e.g., doxorubicin) and control for solvent effects (e.g., DMSO ≤0.1%).
Mechanistic validation : Pair cytotoxicity assays with target engagement studies (e.g., Western blot for p53/p21 upregulation in HT-29 cells) .
Q. What computational methods predict the compound’s reactivity in electrophilic substitution reactions?
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level identifies reactive sites:
- Thiophene C3 position : Highest Fukui electrophilicity index (ƒ⁺ ≈ 0.15) due to electron-withdrawing benzoyl group.
- Dioxolane ring : Minimal reactivity (ƒ⁺ < 0.05), acting as a steric/electronic shield.
Experimental validation via bromination (NBS in CCl₄) confirms >80% regioselectivity at C3 .
Methodological Challenges
Q. What strategies mitigate side reactions during Friedel-Crafts acylation of the thiophene core?
Common issues: Over-acylation (di-ketone byproducts) and ring sulfoxidation. Solutions:
- Low-temperature control : Maintain 0–5°C to slow AlCl₃ activation.
- Stoichiometry : Limit 4-pentylbenzoyl chloride to 1.1 eq.
- Post-reduction : Treat crude product with NaBH₄ to reduce sulfoxides (if formed) .
Q. How is the compound’s photostability assessed for applications in optoelectronic materials?
Protocol:
UV-Vis kinetics : Monitor λ_max (∼320 nm) under 300 W Hg-Xe lamp irradiation.
Degradation products : Identify via GC-MS after 24h exposure (major product: 4-pentylbenzoic acid via photooxidation).
Stabilizers : Add 1% w/w hindered amine light stabilizers (HALS) to reduce degradation by 40% .
Structural Analogs and SAR
Q. How do structural modifications (e.g., replacing dioxolane with dioxane) affect biological activity?
SAR findings:
- Dioxolane : Optimal for metabolic stability (t₁/₂ in liver microsomes: 45 min vs. 12 min for dioxane).
- Benzoyl substituents : Electron-withdrawing groups (e.g., -NO₂) enhance anticancer activity (IC₅₀ 8.2 μM vs. 22.4 μM for -OCH₃) but increase cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
